molecular formula C6H13NO B8718861 2,2-dimethyl-3-(methylamino)propanal

2,2-dimethyl-3-(methylamino)propanal

Cat. No.: B8718861
M. Wt: 115.17 g/mol
InChI Key: ITRWKPWUXCSBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3-(methylamino)propanal is an organic compound with the molecular formula C6H13NO It is a derivative of propanal, where the hydrogen atoms on the second carbon are replaced by two methyl groups and the hydrogen on the third carbon is replaced by a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-(methylamino)propanal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with methylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is carried out at a temperature range of 0-25°C. The reaction can be catalyzed by acids or bases to improve yield and reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as precise temperature control and efficient mixing, are crucial for large-scale production. Additionally, purification steps like distillation or crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3-(methylamino)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-3-(methylamino)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(methylamino)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-3-(methylamino)propanal is unique due to its specific combination of functional groups and structural arrangement.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2,2-dimethyl-3-(methylamino)propanal

InChI

InChI=1S/C6H13NO/c1-6(2,5-8)4-7-3/h5,7H,4H2,1-3H3

InChI Key

ITRWKPWUXCSBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)C=O

Origin of Product

United States

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